3-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-16-5-4-8-20(25-16)26-21-9-10-22(28-27-21)29-11-13-30(14-12-29)23(31)18-15-17-6-2-3-7-19(17)33-24(18)32/h2-10,15H,11-14H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCOIDGRNFUSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a hybrid molecule that combines structural elements from various pharmacologically active compounds, including piperazine, pyridazine, and chromenone moieties. Its potential biological activities are of significant interest due to its complex structure that may interact with multiple biological targets.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and weight:
- Molecular Formula : C23H26N6O
- Molecular Weight : 402.49 g/mol
The structure includes a chromenone core linked to a piperazine ring, which is further substituted with a pyridazine and a methylpyridine group. This structural diversity suggests potential for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research has indicated that compounds containing chromenone and piperazine structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of coumarin (which includes chromenone) possess activity against both Gram-positive and Gram-negative bacteria. The compound's structural components may enhance its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| Coumarin derivatives | Broad-spectrum antibacterial | |
| Chromenone analogs | Inhibition of biofilm formation |
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of various enzymes. Notably, its analogs have shown inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are critical targets in treating neurodegenerative diseases and cancer, respectively.
- Acetylcholinesterase Inhibition :
- Carbonic Anhydrase Inhibition :
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Study on Coumarin Derivatives :
- Pyridazinyl Piperazine Analogs :
Scientific Research Applications
Anticancer Activity
Research indicates that this compound functions as a deoxycytidine triphosphate pyrophosphatase (dCTPase) inhibitor . dCTPase is crucial for nucleotide homeostasis, and its inhibition has been linked to cancer progression and resistance to anticancer therapies. By targeting dCTPase, this compound holds promise for developing novel cancer treatments aimed at enhancing the efficacy of existing nucleoside analogues .
Antimicrobial Properties
Studies have demonstrated that derivatives of the compound exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Neuroprotective Effects
The compound has shown potential in modulating signaling pathways related to inflammation and neurodegeneration. This suggests its applicability in treating neurodegenerative diseases, where inflammatory processes play a critical role in disease progression .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including:
- Formation of the piperazine ring through cyclization reactions.
- Introduction of the pyridazine moiety via nucleophilic substitution reactions.
- Functionalization with the chromenone group , which enhances biological activity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Research
A study focused on evaluating the effects of this compound on cancer cell lines revealed that it significantly inhibited cell proliferation in vitro. The results indicated a dose-dependent response, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of various derivatives against clinical isolates. The findings showed that certain derivatives exhibited potent inhibitory effects comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .
Q & A
Basic: What are the key synthetic strategies for synthesizing 3-(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one?
Methodological Answer:
The synthesis involves multi-step reactions:
- Step 1: Coupling of the chromenone core with a piperazine derivative via carbonyl linkage under anhydrous conditions (e.g., using DCC or EDC as coupling agents).
- Step 2: Introduction of the pyridazinyl-amine moiety through nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Critical Parameters: Temperature (60–100°C), solvent choice (DMF or THF), and reaction time (12–24 hours). Progress is monitored via TLC, and purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the integration of the chromenone carbonyl (δ ~160 ppm), piperazine protons (δ 2.5–3.5 ppm), and pyridazinyl aromatic signals (δ 7.0–8.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z ~500) .
- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs) resolves bond angles and torsion strains in the piperazine-pyridazine-chromenone framework .
Advanced: How can researchers resolve contradictions in reported synthetic yields or purity across studies?
Methodological Answer:
- Reproducibility Checks: Replicate reactions under identical conditions (e.g., solvent purity, inert atmosphere) to isolate variables like residual moisture or catalyst poisoning .
- Data Normalization: Compare yields against standardized metrics (e.g., mmol substrate/g catalyst) and validate via independent characterization (e.g., HPLC purity >98%) .
- Controlled Experiments: Systematically vary parameters (e.g., solvent polarity, base strength) to identify optimal conditions. For example, substituting DMF with DMAc may reduce side-product formation .
Advanced: What experimental approaches are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituted chromenones (e.g., 6-methoxy vs. 6-ethoxy) to assess electronic effects on bioactivity .
- Piperazine Substitutions: Replace the 6-methylpyridin-2-yl group with heteroaromatic rings (e.g., pyrimidine) to evaluate steric and H-bonding influences .
- Biological Assays: Test derivatives in receptor-binding assays (e.g., GPCRs or kinase inhibition) to correlate structural changes with IC₅₀ values .
Advanced: How can reaction conditions be optimized to enhance scalability without compromising yield?
Methodological Answer:
- Catalyst Screening: Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd₂(dba)₃) for improved turnover in amination steps .
- Solvent Optimization: Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to facilitate purification .
- Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., acylations) to improve heat dissipation and reduce batch variability .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
- Crystal Growth: Slow evaporation from DMSO/water mixtures (1:1) promotes single-crystal formation. Additives (e.g., n-octanol) may reduce twinning .
- Data Refinement: Use SHELXL for high-resolution data (d-spacing < 1.0 Å). Address disorder in the piperazine ring via restraints (e.g., DFIX commands) .
- Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C-H···O bonds stabilizing the chromenone moiety) .
Advanced: How is the compound’s interaction with biological targets (e.g., enzymes) experimentally validated?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Molecular Dynamics Simulations: Use software like GROMACS to model binding poses, validated by mutagenesis studies (e.g., alanine scanning of receptor residues) .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via UPLC-MS. Hydrolysis of the carbonyl linkage is a key degradation pathway .
- Metabolic Stability: Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites (e.g., cytochrome P450-mediated oxidation) .
- Forced Degradation: Expose to light (ICH Q1B guidelines) and oxidants (H₂O₂) to characterize photolytic and oxidative degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
